4-(4-butylphenyl)-1H-imidazole
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Overview
Description
4-(4-Butylphenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic aromatic compounds containing nitrogen. This compound is characterized by the presence of a butyl group attached to the phenyl ring, which is further connected to the imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-butylphenyl)-1H-imidazole can be achieved through several methods. One common approach involves the reaction of 4-butylbenzaldehyde with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring. The reaction typically proceeds through a cyclization mechanism, where the aldehyde group reacts with the glyoxal and ammonium acetate to form the imidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Butylphenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or imidazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazole compounds.
Scientific Research Applications
4-(4-Butylphenyl)-1H-imidazole has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, dyes, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(4-butylphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(4-Butylphenyl)-1H-imidazole can be compared with other similar compounds, such as:
4-Phenyl-1H-imidazole: Lacks the butyl group, which may affect its chemical properties and applications.
4-(4-Methylphenyl)-1H-imidazole: Contains a methyl group instead of a butyl group, leading to differences in reactivity and biological activity.
4-(4-Chlorophenyl)-1H-imidazole:
The uniqueness of this compound lies in the presence of the butyl group, which can impact its solubility, reactivity, and interactions with other molecules.
Properties
Molecular Formula |
C13H16N2 |
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Molecular Weight |
200.28 g/mol |
IUPAC Name |
5-(4-butylphenyl)-1H-imidazole |
InChI |
InChI=1S/C13H16N2/c1-2-3-4-11-5-7-12(8-6-11)13-9-14-10-15-13/h5-10H,2-4H2,1H3,(H,14,15) |
InChI Key |
KTGSHZDPPJUWMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CN=CN2 |
Origin of Product |
United States |
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